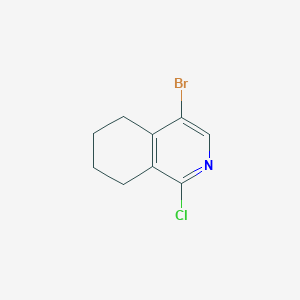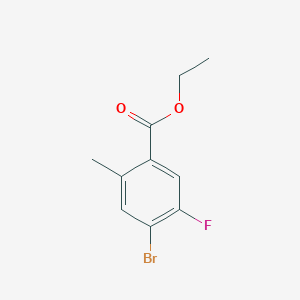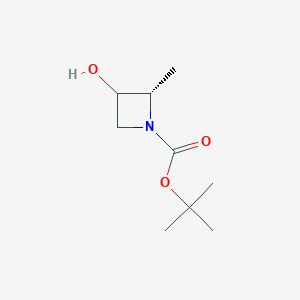![molecular formula C14H27N3O4 B6305695 t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate CAS No. 1936305-61-1](/img/structure/B6305695.png)
t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate (hereafter referred to as t-Butyl 3-AMCA) is an organic compound belonging to the class of azetidines. It is an important intermediate in the synthesis of various compounds and is used in a variety of research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for t-Butyl 3-AMCA.
Scientific Research Applications
T-Butyl 3-AMCA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent for the synthesis of pharmaceuticals, and as an intermediate in the synthesis of other compounds. It has also been used as a ligand for the synthesis of coordination complexes and as a substrate for the synthesis of peptides. Additionally, t-Butyl 3-AMCA has been used in the synthesis of organic fluorophores and as a reagent in the synthesis of organometallic compounds.
Mechanism of Action
The mechanism of action of t-Butyl 3-AMCA is not fully understood, however, it is believed to be mediated by its ability to form coordination complexes with metals. This is due to the presence of the tert-butyl carbamate group, which can form coordination complexes with metals such as copper, iron, and zinc. Additionally, t-Butyl 3-AMCA can form hydrogen bonds with other molecules, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl 3-AMCA have not been extensively studied. However, it is known that t-Butyl 3-AMCA can act as a chelating agent, meaning that it can bind to metal ions and form coordination complexes. Additionally, it is believed that t-Butyl 3-AMCA may have antioxidant properties, although this has yet to be tested in vivo.
Advantages and Limitations for Lab Experiments
The main advantage of t-Butyl 3-AMCA for lab experiments is its low cost and availability. Additionally, t-Butyl 3-AMCA is relatively stable and can be stored for long periods of time without degradation. However, t-Butyl 3-AMCA is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, t-Butyl 3-AMCA can form coordination complexes with metal ions, which can interfere with certain experiments.
Future Directions
There are several potential future directions for t-Butyl 3-AMCA research. These include further studies into its mechanism of action and its biochemical and physiological effects, as well as studies into its use as a catalyst in the synthesis of polymers and other compounds. Additionally, further research into the synthesis of t-Butyl 3-AMCA and its use as a reagent for the synthesis of pharmaceuticals and other compounds is needed. Finally, research into the potential applications of t-Butyl 3-AMCA in the development of new drugs and treatments is also warranted.
Synthesis Methods
T-Butyl 3-AMCA can be synthesized in a two-step process. The first step involves the reaction of tert-butyl carbamate with an amine such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). This reaction yields a tert-butyl carbamate-amine complex, which is then reacted with an aldehyde or ketone to form a tert-butyl carbamate-aldehyde/ketone complex. The second step involves the reaction of the tert-butyl carbamate-aldehyde/ketone complex with a base such as sodium hydroxide or potassium hydroxide. This reaction yields t-Butyl 3-AMCA.
properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-14(7-15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYKHCUNDMHMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95%](/img/structure/B6305621.png)
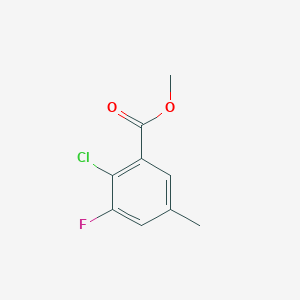

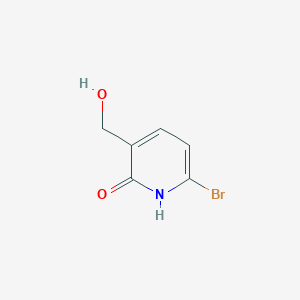



![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)
